molecular formula C18H22N2 B1346914 4,4'-Vinylidenebis(N,N-dimethylaniline) CAS No. 7478-69-5

4,4'-Vinylidenebis(N,N-dimethylaniline)

Cat. No. B1346914
CAS RN: 7478-69-5
M. Wt: 266.4 g/mol
InChI Key: HBWITNNIJDLPLS-UHFFFAOYSA-N
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Patent
US04898941

Procedure details

Into 400 ml of benzene was dissolved 10 g of 2,2-bis(4-dimethylaminophenyl)propionic acid. Thereto was added 10 g of lead dioxide and the mixture was reacted at room temperature with stirring for 30 minutes. The lead compound was removed by filtration and the benzene layer was washed with 200 ml of 5% aqueous solution of sodium hydroxide. Benzene was removed by distillation at a reduced pressure. The residue was recrystallized from methanol to obtain 6.3 g (yield 74%) of 1,1-bis(4-dimethylaminophenyl)ethylene, having a melting point of 123°~123.5° C.
Quantity
10 g
Type
reactant
Reaction Step One
Name
2,2-bis(4-dimethylaminophenyl)propionic acid
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:23])[C:3]1[CH:8]=[CH:7][C:6]([C:9]([C:14]2[CH:19]=[CH:18][C:17]([N:20]([CH3:22])[CH3:21])=[CH:16][CH:15]=2)(C)[C:10](O)=O)=[CH:5][CH:4]=1.[Pb](=O)=O>C1C=CC=CC=1>[CH3:22][N:20]([CH3:21])[C:17]1[CH:16]=[CH:15][C:14]([C:9]([C:6]2[CH:5]=[CH:4][C:3]([N:2]([CH3:1])[CH3:23])=[CH:8][CH:7]=2)=[CH2:10])=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[Pb](=O)=O
Step Two
Name
2,2-bis(4-dimethylaminophenyl)propionic acid
Quantity
10 g
Type
reactant
Smiles
CN(C1=CC=C(C=C1)C(C(=O)O)(C)C1=CC=C(C=C1)N(C)C)C
Name
Quantity
400 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was reacted at room temperature
CUSTOM
Type
CUSTOM
Details
The lead compound was removed by filtration
WASH
Type
WASH
Details
the benzene layer was washed with 200 ml of 5% aqueous solution of sodium hydroxide
CUSTOM
Type
CUSTOM
Details
Benzene was removed by distillation at a reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from methanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN(C1=CC=C(C=C1)C(=C)C1=CC=C(C=C1)N(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.3 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.